Scandine

描述

Scandine, also known as N-Acetylcysteine (NAC), is an amino acid derivative that has been used in various medical treatments for over three decades. This compound is a powerful antioxidant, anti-inflammatory, and cysteine precursor that has been studied for its potential therapeutic benefits in numerous conditions, including liver and kidney diseases, cancer, and neurological disorders.

科学研究应用

抗炎活性:一项研究从Henryi Melodinus的根中分离出一种新的Scandine型单萜类生物碱,3-氧代this compound,以及七种已知化合物。这些化合物被评估其抗炎活性,其中两种在小鼠腹腔巨噬细胞中对一氧化氮表现出显著的抑制活性(Yu et al., 2018)。

货运供需:由欧洲委员会授予的Scandinet项目旨在增强欧洲北欧地区内陆运输供应解决方案的使用。该项目确定了货运过境的供应和需求结构,并评估了运营商市场绩效的质量(Ludvigsen, 1999)。

放射碘合成方法:最近的一项研究突出了用于将放射碘引入有机化合物以用于生物研究和放射治疗的合成方法的进展。这项工作侧重于克服早期方法的局限性,如高温反应或强氧化条件(Dubost et al., 2020)。

This compound的五环核合成:一项研究成功合成了Melodinus生物碱this compound的完整五环核,这可能对有机化学和制药领域产生影响(Denmark & Cottell, 2006)。

科学内容分析(SCAN)在调查研究中的应用:一项研究质疑了SCAN在调查中使用的一种口头真实性评估方法的有效性,发现它无法准确区分真实和虚假陈述(Bogaard et al., 2016)。

体内监测氟尿嘧啶代谢:使用19F NMR监测肿瘤和肝脏中5-氟尿嘧啶的代谢,展示了this compound在医学研究和药物开发中的应用(Stevens et al., 1984)。

双能量CT中的物质区分:探索了在双能量CT扫描中区分碘和其他材料的可行性,展示了this compound在先进成像技术中的应用(Johnson et al., 2007)。

作用机制

Target of Action

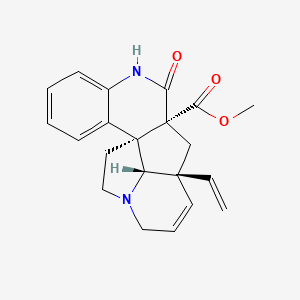

Scandine is an alkaloid compound isolated from the twigs and leaves of Melodinus suaveolens

Mode of Action

Alkaloids, the class of compounds to which this compound belongs, generally interact with various proteins and enzymes in the body, often acting as inhibitors or activators . The exact interaction of this compound with its targets and the resulting changes are yet to be elucidated.

安全和危害

属性

IUPAC Name |

methyl (1S,10R,12S,19S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-3-19-9-6-11-23-12-10-20(16(19)23)14-7-4-5-8-15(14)22-17(24)21(20,13-19)18(25)26-2/h3-9,16H,1,10-13H2,2H3,(H,22,24)/t16-,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSSMMKHJYRYEG-VRXWPRPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3(C=CCN4C3C1(CC4)C5=CC=CC=C5NC2=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12C[C@@]3(C=CCN4[C@@H]3[C@@]1(CC4)C5=CC=CC=C5NC2=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

953411-73-9, 24314-59-8 | |

| Record name | rel-Methyl (6aR,7aS,11aS,13aS)-7a-ethenyl-5,6,7a,11a,12,13-hexahydro-6-oxo-10H-indolizino[1′,8′:2,3,4]cyclopenta[1,2-c]quinoline-6a(7H)-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953411-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scandine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24314-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。